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Compound of Interest

Compound Name:
Methyl 5-methoxybenzofuran-2-

carboxylate

Cat. No.: B178174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 5-methoxybenzofuran-2-carboxylate. Due to the limited availability of published

experimental data for this specific molecule, this document presents predicted spectroscopic

data alongside detailed, generalized experimental protocols for the acquisition of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on

established methods for analogous benzofuran derivatives.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-
methoxybenzofuran-2-carboxylate. These predictions are based on computational models

and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.45 d 1H H4

~7.20 s 1H H3

~7.10 d 1H H7

~6.95 dd 1H H6

~3.90 s 3H OCH₃ (ester)

~3.85 s 3H OCH₃ (methoxy)

d: doublet, s: singlet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment

~160.0 C=O

~156.0 C5

~150.0 C7a

~145.0 C2

~125.0 C3a

~115.0 C4

~112.0 C3

~105.0 C6

~56.0 OCH₃ (methoxy)

~52.0 OCH₃ (ester)

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium
C-H stretch (aromatic and

methyl)

~1720 Strong C=O stretch (ester)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

~1100 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

206 ~80 [M]⁺

175 ~100 [M - OCH₃]⁺

147 ~40 [M - COOCH₃]⁺

119 ~30 [M - COOCH₃ - CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

procedures for the analysis of benzofuran derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified Methyl 5-methoxybenzofuran-
2-carboxylate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[2]

Instrumentation: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5
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seconds, and 8-16 scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Typical parameters

include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation

delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to

achieve an adequate signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for

Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR

crystal.[4]

Instrumentation: A standard FTIR spectrometer equipped with a KBr beam splitter and a

DTGS detector is commonly used.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is recorded. The sample is then placed in the infrared beam path, and the sample

spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a

resolution of 4 cm⁻¹.[5]

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid

Chromatography (LC). For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS,

the sample is dissolved in a solvent compatible with the mobile phase.

Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) source can be

used. Analysis is typically performed on a quadrupole, time-of-flight (TOF), or ion trap mass

analyzer.[6]

Data Acquisition: For EI, a standard electron energy of 70 eV is used. The mass spectrum is

scanned over a relevant m/z range (e.g., 50-500 amu). For ESI, the sample is introduced in

a suitable solvent, and the instrument parameters (e.g., capillary voltage, nebulizer gas flow)

are optimized to obtain a stable ion current.[7]
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthesized organic compound like Methyl 5-methoxybenzofuran-2-
carboxylate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b178174#spectroscopic-data-nmr-ir-ms-
for-methyl-5-methoxybenzofuran-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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